methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate
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Overview
Description
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . This method is often used for the preparation of various imidazole derivatives, including benzodiazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Scientific Research Applications
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
- Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride
- Methyl 2-amino-1H-1,3-benzodiazole-6-carboxylate
Uniqueness
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-amino-3-methylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-6(9(14)15-2)4-3-5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
OLJITBNRDQLVTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1N)C(=O)OC |
Origin of Product |
United States |
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